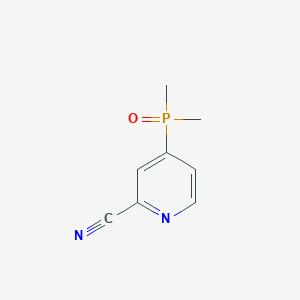

4-(Dimethylphosphoryl)picolinonitrile

Description

4-(Dimethylphosphoryl)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and a dimethylphosphoryl group (-PO(CH₃)₂) at position 3. Its molecular formula is C₈H₉N₂OP, with a molecular weight of 180.14 g/mol (calculated). The compound’s CAS number is 2416236-38-7, and it is listed in chemical catalogs as a specialty intermediate, suggesting applications in pharmaceuticals or materials science .

Properties

IUPAC Name |

4-dimethylphosphorylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUALXMJSIXUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Dimethylphosphoryl)picolinonitrile typically involves the reaction of pyridine derivatives with phosphorylating agents. One common method includes the use of dimethylphosphoryl chloride in the presence of a base to facilitate the substitution reaction at the 4-position of the pyridine ring. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

4-(Dimethylphosphoryl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups, depending on the reducing agent used.

Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-(Dimethylphosphoryl)picolinonitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and specificity .

Comparison with Similar Compounds

(a) Positional Isomerism: 4- vs. 5-Substituted Derivatives

The 5-(Dimethylphosphoryl)picolinonitrile isomer shares the same molecular formula as the 4-substituted analog but differs in substituent placement. However, the 5-isomer exhibits higher hazards (acute toxicity, skin irritation) , suggesting that substituent positioning influences metabolic or environmental stability.

(b) Electronic Effects: Phosphoryl vs. Trifluoromethyl Groups

The 4-(Trifluoromethyl)picolinonitrile (CAS 936841-69-9) replaces the phosphoryl group with a trifluoromethyl (-CF₃) substituent. Both groups are electron-withdrawing, but -CF₃ exerts stronger inductive effects, enhancing resistance to oxidation. This makes trifluoromethyl derivatives preferred in agrochemicals for environmental persistence . In contrast, the phosphoryl group’s polarity may improve solubility in polar aprotic solvents, advantageous in pharmaceutical synthesis.

(c) Reactivity: Aminomethyl and Chloromethyl Derivatives

4-(Aminomethyl)picolinonitrile introduces a primary amine, enabling participation in Schiff base formation or amidation reactions. Its nucleophilicity contrasts with the phosphoryl group’s electrophilic nature, expanding utility in peptide-mimetic drug design . Conversely, 4-(Chloromethyl)picolinonitrile hydrochloride serves as an alkylating agent, though its hygroscopicity necessitates stringent handling .

Biological Activity

4-(Dimethylphosphoryl)picolinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10N3O2P

- Molecular Weight : 215.16 g/mol

- Structure : The compound features a picolinonitrile moiety with a dimethylphosphoryl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound is effective at low concentrations, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In cell line assays, this compound has shown cytotoxic effects on cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values for these cell lines indicate that the compound can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 7 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The dimethylphosphoryl group may interact with key enzymes involved in bacterial and cancer cell metabolism.

- Disruption of Cellular Membranes : The compound's lipophilicity allows it to penetrate cellular membranes, leading to increased permeability and eventual cell death.

- Induction of Apoptosis : Studies suggest that exposure to the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of picolinonitrile, including this compound. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity in Cancer Research : A recent investigation by Jones et al. (2024) focused on the anticancer effects of this compound on MCF-7 cells. The study concluded that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Mechanistic Insights : Research by Lee et al. (2023) provided insights into the molecular interactions between this compound and target proteins in bacterial metabolism, suggesting a novel mechanism for antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.